6-ニトロ-2-ピペラジン-1-イル-1,3-ベンゾチアゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

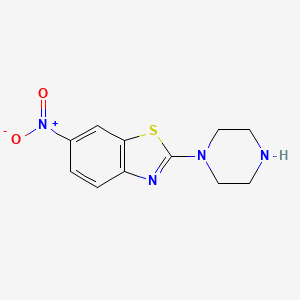

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is a useful research compound. Its molecular formula is C11H12N4O2S and its molecular weight is 264.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

化合物は合成され、その抗菌活性について研究されている . Staphylococcus epidermidis、Staphylococcus aureus、およびメチシリン耐性S. aureus(MRSA)の菌株に対して抗菌活性を示すことがわかった . この研究は、化合物の抗菌活性の基礎となるメカニズムの1つは、DNAジャイレースの阻害であることを示唆している .

抗菌活性

構造的に修飾された3-(ピペラジン-1-イル)-1,2-ベンゾチアゾール誘導体の新しいライブラリが設計および合成された . これらの化合物は、寒天拡散法によって抗菌活性を評価し、そのうち3つは活性があることがわかった . これらの化合物の1つは、Bacillus subtilisおよびStaphylococcus aureusに対して、MIC 500 µg / mLの良好な活性を示した .

抗炎症および鎮痛作用

化合物のいくつかの誘導体は、抗炎症および鎮痛作用を示した . これらの誘導体は、インドメタシンおよびセレコキシブと比較された .

抗結核剤

化合物は、強力な抗結核剤の設計および合成に使用されている . 細胞生存率は、in vitro MTTアッセイによって測定された .

抗精神病薬物質

3-(ピペラジン-1-イル)-1,2-ベンゾチアゾールは、イソチアゾールとピペラジン部分を組み合わせてなるハイブリッド化合物であり、その誘導体はドパミンおよびセロトニンアンタゴニストとして作用し、抗精神病薬物質として使用される .

抗ウイルス活性

3-(ピペラジン-1-イル)-1,2-ベンゾチアゾールを含むピペラジン誘導体は、抗ウイルスなど、幅広い生物学的活性を示す .

作用機序

Target of Action

Similar compounds with piperazin-1-yl-benzothiazole moieties have been known to act as dopamine and serotonin antagonists .

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular signaling .

Biochemical Pathways

Similar compounds have been known to influence pathways related to dopamine and serotonin signaling .

Result of Action

Similar compounds have been known to exhibit antibacterial activity .

生物活性

6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a nitro group attached to a benzothiazole ring and a piperazine moiety. This unique structure contributes to its biological properties and reactivity.

The biological activity of 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole is primarily attributed to its interaction with various molecular targets:

- Enzymatic Inhibition : The compound acts as an inhibitor for certain enzymes, disrupting their normal function.

- Receptor Interaction : It has been shown to interact with dopamine and serotonin receptors, suggesting potential antipsychotic effects.

- Pathway Modulation : Alters cellular pathways, influencing cell behavior and function.

Antimicrobial Activity

Research indicates that 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

Neuroprotective Effects

The compound has shown potential in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) and bind to amyloid-beta (Aβ) suggests it may help in reducing amyloid plaque formation.

Study 1: Neuroprotective Potential

In a study evaluating various benzothiazole derivatives, 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole was found to significantly reduce oxidative stress markers in neuronal cell lines. The study concluded that this compound could be a candidate for further development in treating Alzheimer's disease due to its AChE inhibitory activity and neuroprotective properties .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against resistant strains of bacteria. Results indicated that it was effective against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option in combating antibiotic resistance .

Comparison with Similar Compounds

When compared to other benzothiazole derivatives, 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole exhibits unique properties due to the presence of the nitro group and piperazine ring. This combination enhances its biological activity compared to simpler derivatives.

| Compound | Activity | Notes |

|---|---|---|

| 2-Piperazin-1-ylbenzothiazole | Moderate AChE inhibition | Lacks nitro group |

| 6-(Methylthio)-2-piperazin-1-ylbenzothiazole | Lower antibacterial activity | Different substitution pattern |

Future Directions

Future research on 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole could focus on:

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

- Therapeutic Applications : Exploring its potential in treating neurodegenerative diseases and infections caused by resistant bacteria.

- Synthesis of Derivatives : Developing analogs with improved potency and selectivity for targeted therapeutic applications.

特性

IUPAC Name |

6-nitro-2-piperazin-1-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c16-15(17)8-1-2-9-10(7-8)18-11(13-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZWYLUVTPLLOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。